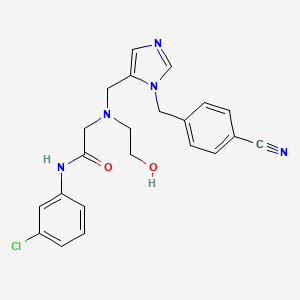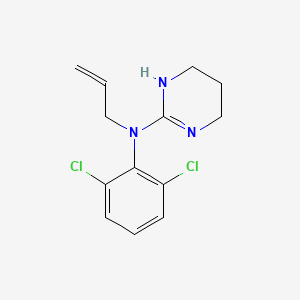![molecular formula C31H58N4O10 B14789745 2,5-Bis-{t-butoxycarbonyl-[3-(t-butoxycar-bonyl-amino)-propyl]-amino}-pentanoic acid](/img/structure/B14789745.png)
2,5-Bis-{t-butoxycarbonyl-[3-(t-butoxycar-bonyl-amino)-propyl]-amino}-pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2,5-bis((tert-Butoxycarbonyl)(3-((tert-butoxycarbonyl)amino)propyl)amino)pentanoic acid is a complex organic compound that features multiple tert-butoxycarbonyl (Boc) protecting groups. These Boc groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound is of interest in various fields of scientific research due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,5-bis((tert-Butoxycarbonyl)(3-((tert-butoxycarbonyl)amino)propyl)amino)pentanoic acid typically involves multiple steps, starting with the protection of amine groups using di-tert-butyl dicarbonate. The reaction conditions often include the use of bases such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran (THF) at ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to handle the multiple steps involved in the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2,5-bis((tert-Butoxycarbonyl)(3-((tert-butoxycarbonyl)amino)propyl)amino)pentanoic acid can undergo various types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc groups using strong acids like trifluoroacetic acid or hydrochloric acid in solvents such as dichloromethane or methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine groups are replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.
Substitution: Various nucleophiles in the presence of bases like DMAP or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield the free amine form of the compound, while substitution reactions result in derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(S)-2,5-bis((tert-Butoxycarbonyl)(3-((tert-butoxycarbonyl)amino)propyl)amino)pentanoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Studied for its potential role in modifying biological molecules and pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs where the Boc groups can be removed under physiological conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2,5-bis((tert-Butoxycarbonyl)(3-((tert-butoxycarbonyl)amino)propyl)amino)pentanoic acid primarily involves the protection and deprotection of amine groups. The Boc groups protect the amine functionalities during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc groups, the free amine groups can participate in further chemical or biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-(tert-Butoxycarbonyl)amino-3-(4-(tert-butoxycarbonyl)amino)methylphenyl)propanoic acid
- 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid
Uniqueness
(S)-2,5-bis((tert-Butoxycarbonyl)(3-((tert-butoxycarbonyl)amino)propyl)amino)pentanoic acid is unique due to its multiple Boc-protected amine groups, which provide versatility in synthetic applications. This compound allows for selective deprotection and functionalization, making it a valuable intermediate in complex organic synthesis.
Propiedades
Fórmula molecular |
C31H58N4O10 |
|---|---|
Peso molecular |
646.8 g/mol |
Nombre IUPAC |
2,5-bis[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]pentanoic acid |
InChI |
InChI=1S/C31H58N4O10/c1-28(2,3)42-24(38)32-17-14-20-34(26(40)44-30(7,8)9)19-13-16-22(23(36)37)35(27(41)45-31(10,11)12)21-15-18-33-25(39)43-29(4,5)6/h22H,13-21H2,1-12H3,(H,32,38)(H,33,39)(H,36,37) |
Clave InChI |
HSPKBBVFWXCYJN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCN(CCCC(C(=O)O)N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-((Triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B14789668.png)
![benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-cyclopropylcarbamate](/img/structure/B14789671.png)
![2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide](/img/structure/B14789676.png)

![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14789687.png)
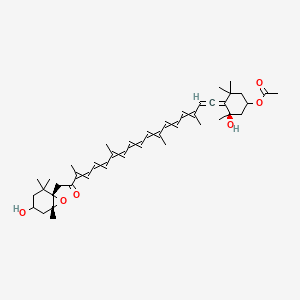
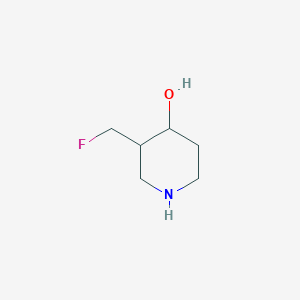


![Thieno[2,3-b]pyridine-5-carboxamide, N-[(4-chlorophenyl)methyl]-2,3,4,7-tetrahydro-7-methyl-2-(4-morpholinylmethyl)-4-oxo-](/img/structure/B14789726.png)
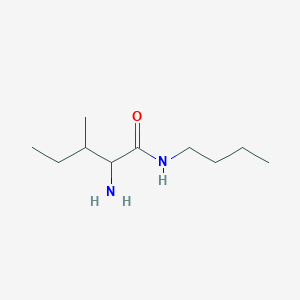
![Sodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate;dihydrate](/img/structure/B14789736.png)
